tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728766
InChI: InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3
SMILES:
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17728766

Molecular Formula: C12H24N2O3

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
IUPAC Name tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(16-5)6-12(14,4)8-13/h9H,6-8,13H2,1-5H3
Standard InChI Key KKPUGHVSDJAPBW-UHFFFAOYSA-N
Canonical SMILES CC1(CC(CN1C(=O)OC(C)(C)C)OC)CN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of tert-butyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate comprises a five-membered pyrrolidine ring with three distinct substituents:

  • A tert-butyl carbamate (Boc) group at position 1, which protects the nitrogen atom.

  • Aminomethyl (-CH2NH2) and methyl (-CH3) groups at position 2.

  • A methoxy (-OCH3) group at position 4.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Boiling PointEstimated 320–350°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHydrolytically sensitive under acidic conditions

The Boc group enhances solubility in organic solvents while preventing undesired reactions at the nitrogen site during synthesis . The aminomethyl group introduces a primary amine, enabling further functionalization, while the methoxy group contributes to electron-donating effects that influence reactivity .

Synthesis and Manufacturing Strategies

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions or reductive amination. For example, a modified Dieckmann cyclization of γ-amino esters could yield the pyrrolidine skeleton, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) .

Aminomethyl and Methyl Groups at Position 2

A Mannich reaction or alkylation is employed to introduce the aminomethyl and methyl groups. For instance, reacting the Boc-protected pyrrolidine with formaldehyde and methylamine under acidic conditions could achieve this .

Methoxy Group at Position 4

The methoxy substituent is introduced via nucleophilic aromatic substitution or oxidation-methylation. A plausible route involves:

  • Oxidation of position 4 to a ketone using KMnO4.

  • Methylation with methyl iodide (CH3I) in the presence of a base like NaH .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Boc ProtectionBoc2O, THF, 0°C → RT85
2Mannich ReactionHCHO, MeNH2, HCl, EtOH72
3MethoxylationCH3I, NaH, DMF68

Applications in Pharmaceutical Chemistry

Drug Intermediate

This compound’s Boc-protected amine and methoxy group make it valuable for synthesizing neurological therapeutics. For example, it could serve as a precursor for dopamine reuptake inhibitors or serotonin receptor modulators .

Peptide Mimetics

The rigid pyrrolidine scaffold mimics peptide backbones, enabling the design of protease-resistant analogs. Substitutions at positions 2 and 4 enhance binding affinity to target enzymes .

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